Superior Selectivity Index Compared to the Reference Drug Chloroquine
Antimalarial agent 25 demonstrates a higher selectivity index (SI) for P. falciparum over human HepG2 cells compared to the frontline antimalarial chloroquine. The SI, calculated as the ratio of cytotoxicity (CC50) to antiplasmodial activity (IC50), is a critical metric for assessing potential off-target toxicity . In comparable assays, Antimalarial agent 25 shows an SI of 68.9, which is over 80% greater than the SI of 37.5 observed for chloroquine [1].
| Evidence Dimension | Selectivity Index (HepG2 CC50 / P. falciparum IC50) |
|---|---|
| Target Compound Data | 68.9 (calculated as 289.2 μM / 4.2 μM) |
| Comparator Or Baseline | Chloroquine: 37.5 (calculated as 30.0 μM / 0.80 μM) |
| Quantified Difference | Antimalarial agent 25 exhibits an 84% higher selectivity index. |
| Conditions | Cytotoxicity assessed against HepG2 human liver cell line. Antiplasmodial activity assessed against P. falciparum (W2 strain for Antimalarial agent 25, PfK1 strain for chloroquine). |
Why This Matters
A higher selectivity index indicates a larger therapeutic window, suggesting Antimalarial agent 25 may have a lower potential for causing cytotoxic side effects compared to chloroquine, which is a key consideration in drug development and procurement for advanced screening.
- [1] Lopes MS, et al. Novel 1,4-Naphthoquinone Derivatives as Potential Antimalarial Agents: Synthesis, In Vitro and In Vivo Studies. Pharmaceuticals. 2021 Aug 4;14(8):724. doi: 10.3390/ph14080724. PMID: 34451815. View Source
